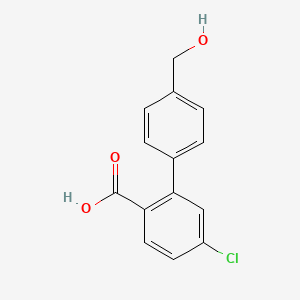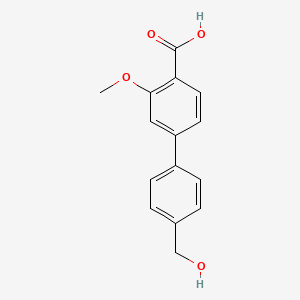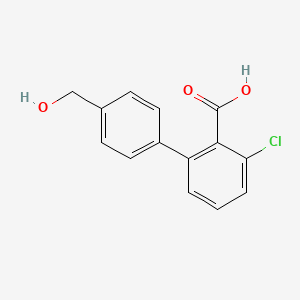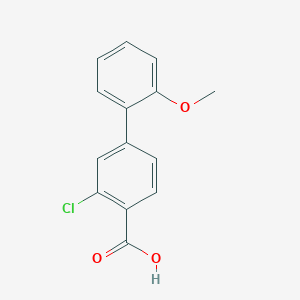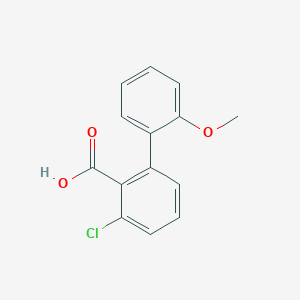
2-Methoxy-3-(2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-3-(2-methoxyphenyl)benzoic acid, or 2M2MPBA, is a phenolic acid found in various plant species and has been studied for its potential medicinal properties. It is a natural compound that is found in a variety of fruits, vegetables, and grains, and has been studied for its potential medicinal properties, such as antioxidant, anti-inflammatory, and antimicrobial activities. 2M2MPBA has been used in the laboratory for research purposes, primarily for its ability to inhibit the growth of certain microorganisms.
Applications De Recherche Scientifique
2M2MPBA has been studied for its potential medicinal properties, such as antioxidant, anti-inflammatory, and antimicrobial activities. It has been used in the laboratory for research purposes, primarily for its ability to inhibit the growth of certain microorganisms. In addition, 2M2MPBA has been used in the synthesis of a variety of other compounds, such as polymers and pharmaceuticals.
Mécanisme D'action
The exact mechanism of action of 2M2MPBA is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species, such as superoxide and hydroxyl radicals. In addition, 2M2MPBA has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which are involved in the development of inflammation.
Biochemical and Physiological Effects
2M2MPBA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2M2MPBA has antioxidant, anti-inflammatory, and antimicrobial activities. In addition, 2M2MPBA has been shown to inhibit the growth of certain microorganisms, such as Escherichia coli and Staphylococcus aureus. In vivo studies have also demonstrated that 2M2MPBA has anti-tumor effects and can reduce the levels of low-density lipoprotein cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
2M2MPBA has several advantages for use in lab experiments. It is a natural compound that is readily available and is relatively inexpensive to synthesize. In addition, it is a relatively stable compound, making it easy to store and handle. However, there are some limitations to its use in lab experiments. For example, 2M2MPBA is not soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it has not been extensively studied, so there is limited information available on its potential toxicity.
Orientations Futures
There are several potential future directions for research on 2M2MPBA. For example, further studies are needed to better understand its mechanism of action and biochemical and physiological effects. In addition, studies are needed to determine its potential toxicity and to evaluate its efficacy in clinical trials. Furthermore, research is needed to explore its potential applications in the synthesis of pharmaceuticals and other compounds. Finally, research is needed to develop new and improved methods for synthesizing 2M2MPBA.
Méthodes De Synthèse
2M2MPBA can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Knoevenagel condensation. The Williamson ether synthesis is the most commonly used method and involves the reaction of an alcohol with an alkyl halide in the presence of a base. The Mitsunobu reaction is a chemical reaction in which an alcohol is converted to an ester or an ether by reaction with an acid or an alkoxide. The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound.
Propriétés
IUPAC Name |
2-methoxy-3-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-9-4-3-6-10(13)11-7-5-8-12(15(16)17)14(11)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONSASVBLDRFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689134 |
Source


|
| Record name | 2,2'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141778-90-7 |
Source


|
| Record name | 2,2'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

